

Technical Guide: Molecular Characterization and Utility of 3-Fluoropyridine Hydrochloride

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Compound of Interest

Compound Name: 3-Fluoropyridine hydrochloride

Cat. No.: B8629962

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Executive Summary

3-Fluoropyridine hydrochloride (C

H

FN

HCl) is the hydrochloride salt of 3-fluoropyridine.[1] While the free base (CAS 372-47-4) is the primary commercial form, the hydrochloride salt is frequently generated in situ or isolated to provide a crystalline, non-volatile solid for precise stoichiometric handling in drug development. The introduction of the fluorine atom at the 3-position modulates the basicity of the pyridine ring (pKa ~2.97 for the conjugate acid), enhancing metabolic stability and lipophilicity in pharmaceutical scaffolds.

Molecular Identity & Physiochemical Properties[2] [3][4][5][6]

The following data distinguishes the free base from the hydrochloride salt. Note that commercial catalogs often list the free base properties unless "HCl" is explicitly stated.

Table 1: Comparative Physicochemical Data

Property	3-Fluoropyridine (Free Base)	3-Fluoropyridine Hydrochloride
CAS Number	372-47-4	14267-99-3 (Generic/Salt)
Molecular Formula	C H FN	C H ClFN (or C H FN HCl)
Molecular Weight	97.09 g/mol	133.55 g/mol
Physical State	Clear, colorless/yellow liquid	White to off-white hygroscopic solid
Boiling/Melting Point	BP: 107–108 °C	MP: >200 °C (Decomposes)
Solubility	Miscible in organic solvents; mod. water solubility	Highly soluble in water, MeOH, DMSO
pKa (Conjugate Acid)	~2.97	N/A (Already protonated)
Density	1.13 g/mL (25 °C)	Bulk solid density varies

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Critical Note on Stoichiometry: When converting from the free base to the salt for reaction stoichiometry, researchers must account for the 37.5% mass increase due to the HCl counterion.

Structural Analysis & Electronic Effects

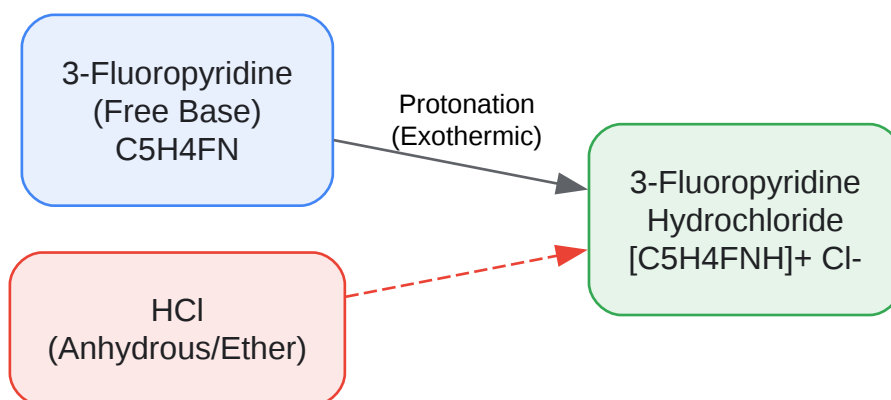
The 3-fluoropyridine structure consists of a six-membered aromatic ring containing one nitrogen atom and a fluorine substituent at the meta position relative to the nitrogen.

Electronic Modulation

- Inductive Effect (-I): The highly electronegative fluorine atom withdraws electron density from the ring through the σ -bond framework.
- Basicity Reduction: Compared to pyridine ($pK_a \sim 5.2$), 3-fluoropyridine is significantly less basic ($pK_a \sim 3.0$). The electron-withdrawing fluorine destabilizes the positive charge on the protonated nitrogen in the hydrochloride salt, making the free base a weaker nucleophile but the salt a more acidic proton donor.

Structural Diagram (Graphviz)

The following diagram illustrates the protonation pathway forming the hydrochloride salt.



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Figure 1: Formation of **3-Fluoropyridine Hydrochloride** via protonation of the pyridine nitrogen.

Synthesis & Preparation Protocol

While the free base is commercially available, the hydrochloride salt is often prepared in the lab to ensure purity or to stabilize the compound for storage.

Protocol: Conversion of Free Base to Hydrochloride Salt

Objective: Isolate high-purity **3-fluoropyridine hydrochloride** from the liquid free base.

- **Dissolution:** Dissolve 10.0 mmol (0.97 g) of 3-fluoropyridine (liquid) in 20 mL of anhydrous diethyl ether or dichloromethane (DCM).
 - **Why:** Non-polar solvents facilitate the precipitation of the polar salt.
- **Acidification:** Cool the solution to 0–5 °C on an ice bath. Slowly add 11.0 mmol of HCl (as 2M solution in diethyl ether or 4M in dioxane) dropwise under nitrogen atmosphere.
 - **Observation:** A white precipitate should form immediately.
- **Isolation:** Stir for 30 minutes at 0 °C. Filter the solid precipitate using a sintered glass funnel (frit).
- **Washing:** Wash the filter cake with cold diethyl ether (2 x 5 mL) to remove unreacted free base and excess acid.
- **Drying:** Dry the solid under high vacuum (0.1 mbar) at room temperature for 4 hours.
 - **Storage:** Store in a desiccator; the salt is hygroscopic.

Analytical Characterization

Verification of the structure requires analysis of the nuclear magnetic resonance (NMR) signals, particularly the coupling between Fluorine-19 and the ring protons.^[2]

NMR Spectral Data (Typical)

- F NMR (376 MHz, CDCl₃)

):

-128 to -130 ppm.

- Note: The signal is a complex multiplet due to coupling with H2, H4, and H5 protons.
- ¹H NMR (400 MHz, D₂O for HCl salt):
 - 8.6–8.7 (m, 2H, H2/H6 adjacent to N)
 - 8.2 (m, 1H, H4)
 - 7.8 (m, 1H, H5)
 - Shift: Protons in the HCl salt will be downfield (higher ppm) compared to the free base due to the positive charge on the nitrogen ring.

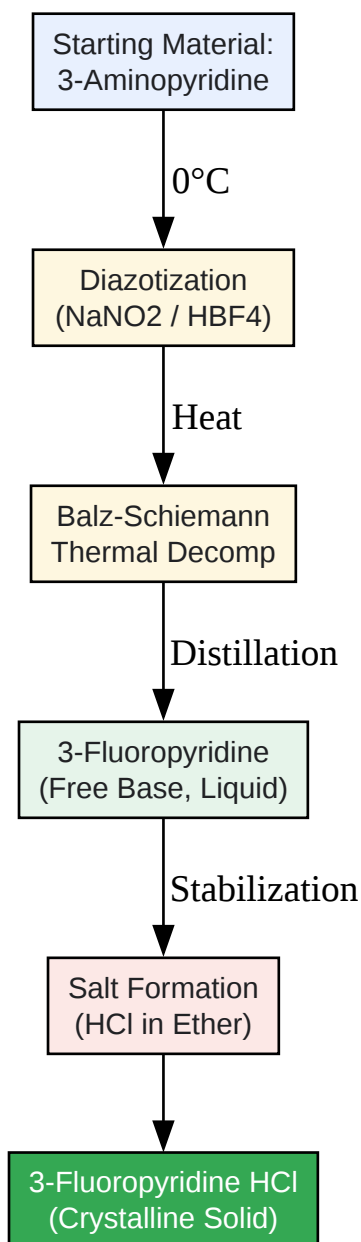
Applications in Drug Discovery[5][11][12]

3-Fluoropyridine is a "privileged scaffold" in medicinal chemistry. The hydrochloride salt serves as a stable delivery form for this fragment.

Key Utility Mechanisms[6]

- Bioisosterism: The fluorine atom mimics hydrogen in size (Van der Waals radius: 1.47 Å vs 1.20 Å) but drastically alters electronics, blocking metabolic oxidation at the C3 position (CYP450 blocking).
- pKa Modulation: Fluorination lowers the basicity of the pyridine nitrogen, which can improve the membrane permeability of a drug by reducing the percentage of ionized drug at physiological pH (7.4).

Synthesis Workflow Diagram



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Figure 2: Synthesis pathway from 3-aminopyridine to the hydrochloride salt.

Safety & Handling (SDS Summary)

- Hazards (Free Base): Flammable liquid (Category 2), Causes skin irritation (H315), Causes serious eye irritation (H319).[3]
- Hazards (HCl Salt): Causes skin corrosion/irritation; hygroscopic.

- Handling:
 - Use a fume hood.
 - Avoid contact with strong oxidizing agents.^[4]^[5]^[3]
 - Incompatibility: Reacts violently with strong bases to release the volatile free base.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67794, 3-Fluoropyridine. Retrieved from [\[Link\]](#)

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